molecular formula C15H21N3S B2579565 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea CAS No. 847853-32-1

3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2579565
CAS No.: 847853-32-1
M. Wt: 275.41
InChI Key: MZCZDHNBJCIRBF-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea is a thiourea derivative featuring a 2-(1H-indol-3-yl)ethylamine backbone linked to a tert-butyl group via a thiourea bridge. Thiourea derivatives are known for their diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties .

Properties

IUPAC Name

1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-15(2,3)18-14(19)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCZDHNBJCIRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]amine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea exhibits moderate antibacterial activity against various bacterial strains, particularly Gram-positive bacteria. A study published in "Molecules" demonstrated its effectiveness against Staphylococcus aureus and other strains, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit carbonic anhydrases, which are crucial enzymes involved in physiological processes. A study found that it exhibited moderate inhibitory activity against certain isoforms of these enzymes, indicating its potential as a therapeutic agent for conditions influenced by carbonic anhydrase activity.

Anticancer Potential

Due to its biological activity, this compound is being explored for anticancer applications. Preliminary studies suggest that it may interfere with cancer cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antibacterial Activity

A study focused on the antibacterial properties of this compound compared it with traditional antibiotics like ciprofloxacin. The minimal inhibitory concentration (MIC) values indicated that while the compound showed promise, further optimization is needed to enhance its potency against resistant strains .

Case Study 2: Enzyme Inhibition

In another investigation, the compound's ability to inhibit carbonic anhydrases was assessed through kinetic studies. The results demonstrated that modifications to the compound could improve its inhibitory effects, paving the way for future drug development targeting these enzymes .

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety allows the compound to bind with high affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Aryl Substituents :

  • Electron-Withdrawing Groups (e.g., Cl, F, Br): Enhance antibacterial and antiviral activities by improving target binding. For example, the 3,4-dichlorophenyl derivative showed superior antibacterial potency, likely due to increased lipophilicity and membrane penetration .
  • Halogen Position : Para-substituted fluorophenyl and bromophenyl groups favor anti-HIV-1 activity via π-π stacking with conserved residues (e.g., Trp229 in HIV-1 RT) .

Biological Activity

3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiourea functional group linked to an indole derivative, which contributes to its biological activity. Its molecular formula is C15H20N2SC_{15}H_{20}N_2S with a molecular weight of approximately 273.41 g/mol. The structural components include:

  • Thiourea Group : Known for its ability to form hydrogen bonds, enhancing binding affinity to biological targets.
  • Indole Moiety : Involved in various receptor interactions and known for its diverse pharmacological properties.
  • Tert-butyl Group : Increases lipophilicity, potentially improving pharmacokinetic properties.

1. Enzyme Inhibition

Research indicates that this compound exhibits moderate inhibitory activity against carbonic anhydrases, which are essential enzymes involved in physiological processes such as acid-base balance and respiration. A study published in "Bioorganic & Medicinal Chemistry" highlighted this compound's potential as a lead molecule for developing enzyme inhibitors, showcasing its ability to modulate enzyme activity effectively .

2. Antibacterial Activity

The compound has been investigated for its antibacterial properties against various bacterial strains. A study published in "Molecules" demonstrated moderate antibacterial activity against Gram-positive bacteria, suggesting further research is needed to optimize its potency and elucidate the mechanism of action . The minimum inhibitory concentration (MIC) values were reported to range from 40 to 50 µg/mL against specific strains, showing comparable efficacy to standard antibiotics .

3. Anticancer Activity

This compound has shown promise in anticancer research. It was found to exhibit antiproliferative effects on human leukemia cell lines, with IC50 values indicating significant cytotoxicity . The compound targets specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and cell signaling .

Case Studies

Several studies have provided insights into the biological activities of this compound:

  • Study on Enzyme Inhibition : A research article demonstrated that the compound inhibited various carbonic anhydrase isoforms with IC50 values that suggest potential therapeutic applications in conditions like glaucoma and obesity .
  • Antibacterial Evaluation : In vitro tests revealed that the compound displayed significant inhibition zones against strains such as Staphylococcus aureus and Enterococcus faecalis, reinforcing its potential as an antibacterial agent .

Summary of Biological Activities

Activity TypeMechanism/TargetObservations/Findings
Enzyme InhibitionCarbonic AnhydrasesModerate inhibition; potential for drug development
AntibacterialGram-positive BacteriaMIC values: 40-50 µg/mL; comparable to standard antibiotics
AnticancerHuman Leukemia Cell LinesIC50 values indicating significant cytotoxicity

Q & A

Q. What are the key synthetic routes for preparing 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Indole Core Preparation : Start with functionalizing 1H-indole at the 3-position. For example, 2-(1H-indol-3-yl)ethylamine can be synthesized via alkylation of indole using bromoethylphthalimide followed by deprotection .

Thiourea Formation : React the amine intermediate with tert-butyl isothiocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by slow warming to room temperature. Use triethylamine as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%).

Q. Critical Conditions :

  • Low temperature during thiourea coupling minimizes side reactions.
  • Anhydrous solvents prevent hydrolysis of isothiocyanate.
  • Catalytic bases (e.g., Et₃N) improve reaction efficiency.

Q. How are spectroscopic techniques applied to characterize this thiourea derivative?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The indole NH proton appears as a broad singlet (~δ 10.5–11.5 ppm).
    • Thiourea NH protons resonate as two distinct singlets (δ 8.2–9.0 ppm) due to restricted rotation .
    • tert-butyl groups show a singlet at δ 1.2–1.4 ppm (¹H) and ~28–30 ppm (¹³C).
  • IR Spectroscopy :
    • N-H stretches (3200–3400 cm⁻¹) and C=S absorption (1250–1350 cm⁻¹) confirm thiourea formation .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.

Q. Table 1: Key Spectroscopic Signatures

FeatureNMR (δ, ppm)IR (cm⁻¹)
Indole NH10.5–11.5 (s, 1H)3250–3350 (N-H)
Thiourea NH8.2–9.0 (s, 2H)1250–1350 (C=S)
tert-butyl (C(CH₃)₃)1.2–1.4 (s, 9H)

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound, and how are docking results validated?

Methodological Answer:

  • Molecular Docking :
    • Use software like AutoDock Vina to model interactions with targets (e.g., enzymes like acetylcholinesterase). The thiourea’s sulfur and NH groups often form hydrogen bonds with catalytic residues .
    • Validate docking poses via:
  • MD Simulations : Assess binding stability over 100 ns trajectories.
  • Experimental IC₅₀ : Compare predicted binding affinity with enzymatic inhibition assays (e.g., Ellman’s method for cholinesterase) .

Case Study : A thiourea analog showed a docking score of −9.2 kcal/mol against acetylcholinesterase, correlating with experimental IC₅₀ = 1.8 µM .

Q. How do structural modifications (e.g., tert-butyl vs. cyclohexyl) impact physicochemical properties?

Methodological Answer:

  • LogP Analysis :
    • tert-butyl groups increase hydrophobicity (LogP +0.5) compared to cyclohexyl, enhancing membrane permeability .
  • Thermal Stability :
    • Differential scanning calorimetry (DSC) shows tert-butyl derivatives have higher melting points (mp ~180°C) due to steric hindrance reducing molecular flexibility .
  • Bioactivity :
    • tert-butyl substitution improves metabolic stability in liver microsome assays (t₁/₂ > 120 min vs. 60 min for cyclohexyl analogs) .

Q. Table 2: Substituent Effects

SubstituentLogP (Calc.)Melting Point (°C)Microsomal t₁/₂ (min)
tert-butyl3.8180–182>120
Cyclohexyl3.3165–16860

Q. How can contradictory data in synthesis yields be resolved?

Methodological Answer: Discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (DMF, THF) improve solubility of intermediates but may promote side reactions.
  • Catalyst Choice : Et₃N vs. DBU: DBU increases yield (85% vs. 70%) but requires strict anhydrous conditions .
  • Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere) and characterize by TLC/HPLC to track byproducts.

Example : A study reported 60% yield in ethanol vs. 85% in THF; kinetic analysis revealed THF reduces premature precipitation of intermediates .

Q. What crystallographic insights explain the compound’s conformational stability?

Methodological Answer:

  • X-ray Diffraction :
    • The thiourea moiety adopts a planar conformation due to resonance (C=S partial double bond). Intramolecular H-bonding between NH and indole N stabilizes the structure .
    • Torsional angles (e.g., C2–N1–C5–S = 174.5°) indicate minimal steric strain .

Figure 1 : Crystal structure showing intramolecular H-bonds (N–H···S) and planar thiourea core .

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